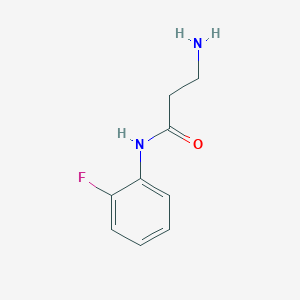![molecular formula C6H14Cl2N2 B15070686 1,6-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B15070686.png)
1,6-Diazaspiro[3.4]octane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Diazaspiro[3.4]octane dihydrochloride is a heterocyclic compound with the molecular formula C6H14Cl2N2. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Diazaspiro[3.4]octane dihydrochloride can be synthesized through several methods. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. The synthesis typically employs readily available starting materials and conventional chemical transformations. Minimal chromatographic purifications are required to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,6-Diazaspiro[3.4]octane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other useful derivatives.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different spiro compounds, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1,6-Diazaspiro[3.4]octane dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study biological pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,6-Diazaspiro[3.4]octane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,6-Diazaspiro[3.4]octane dihydrochloride: This compound has a similar structure but differs in the position of the nitrogen atoms.
tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate: This compound has a tert-butyl group attached to the spiro structure
Uniqueness
1,6-Diazaspiro[3.4]octane dihydrochloride is unique due to its specific spiro structure and the position of the nitrogen atoms. This configuration gives it distinct chemical properties and reactivity compared to similar compounds. Its versatility as a building block in organic synthesis and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C6H14Cl2N2 |
|---|---|
Molecular Weight |
185.09 g/mol |
IUPAC Name |
1,7-diazaspiro[3.4]octane;dihydrochloride |
InChI |
InChI=1S/C6H12N2.2ClH/c1-3-7-5-6(1)2-4-8-6;;/h7-8H,1-5H2;2*1H |
InChI Key |
ZHBQREWCGOYCOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CCN2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


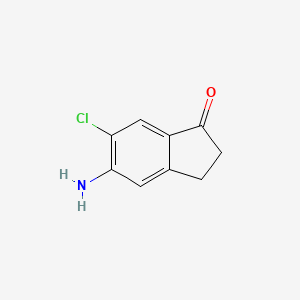
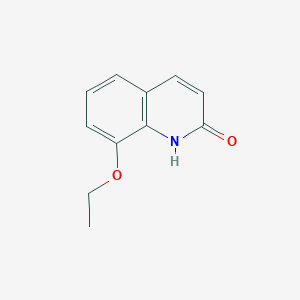

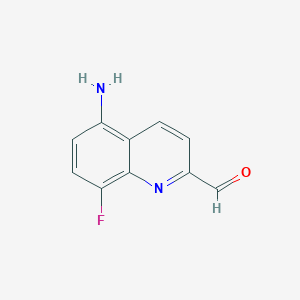


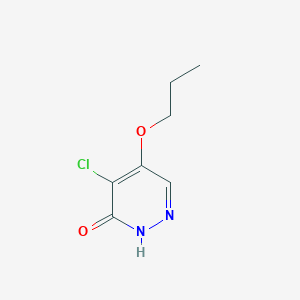

![N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine](/img/structure/B15070654.png)


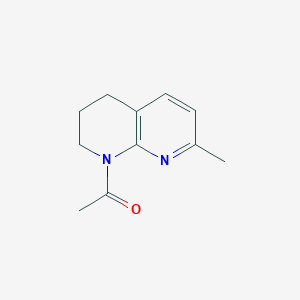
![8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15070692.png)
